tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871608
InChI: InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15871608

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1
Standard InChI Key GIKKYDWWUYYVDV-UWVGGRQHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1[C@H](CC(=O)OC)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, tert-butyl (2S)-2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate, specifies two stereocenters at the C2 position of the pyrrolidine ring and the C1 position of the hydroxy-oxopropyl chain . The (2S,1S) configuration confers distinct spatial arrangements critical for molecular interactions in chiral environments.

Molecular Formula and Weight

The compound has the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol . Its structure (Fig. 1) combines a five-membered pyrrolidine ring, a Boc-protected amine, and a β-hydroxy-γ-methoxy ketone side chain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₃NO₅
Molecular Weight273.33 g/mol
XLogP30.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6
Topological Polar Surface Area76.1 Ų

Spectroscopic Identifiers

  • SMILES: CC(C)(C)OC(=O)N1CCCC[C@H]1[C@H](CC(=O)OC)O

  • InChIKey: GIKKYDWWUYYVDV-UWVGGRQHSA-N

Synthesis and Reaction Pathways

Starting MaterialReagentsConditionsYield
Pyrrolidin-2-ylmethanolBoc₂O, TEA, DCM20°C, 16 hr98%
Pyrrolidin-2-ylmethanolBoc₂O, K₂CO₃, H₂O/Et₂O20°C, 16 hr76%

Stereochemical Considerations

The (2S,1S) configuration likely originates from chiral starting materials or asymmetric induction during synthesis. Enzymatic resolution or chiral auxiliaries may enforce stereocontrol, though specific methods remain unreported.

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3 of 0.9 , the compound exhibits moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DCM, THF) and limited water solubility. The Boc group enhances lipid membrane permeability, advantageous for drug delivery applications.

Stability and Reactivity

The tert-butyl carbamate is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective deprotection. The β-hydroxy ketone moiety may undergo oxidation or nucleophilic addition, while the methoxy group provides electronic stabilization.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (based on analogs ):

  • Boc group: δ 1.46 (s, 9H)

  • Pyrrolidine protons: δ 3.3–4.0 (m, 4H), 1.5–2.0 (m, 4H)

  • Hydroxy and methoxy groups: δ 4.7 (br, 1H), 3.6 (s, 3H)

Infrared (IR) Spectroscopy

Key absorption bands:

  • N-H stretch: ~3400 cm⁻¹ (Boc carbamate)

  • C=O stretch: ~1700 cm⁻¹ (ester and carbamate)

  • O-H stretch: ~3200 cm⁻¹ (hydroxy group)

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